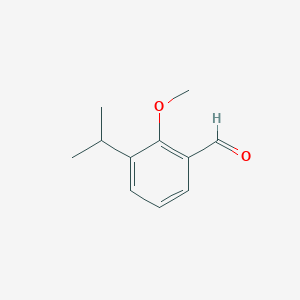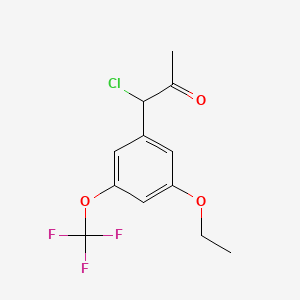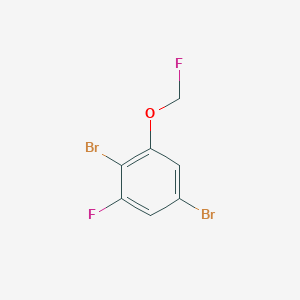
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one fluoromethoxy group are substituted on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination and fluorination of a suitable benzene precursor, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in the Suzuki-Miyaura reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the fluoromethoxy group. These effects can alter the compound’s reactivity and selectivity in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the fluoromethoxy group.
1,4-Dibromotetrafluorobenzene: Contains additional fluorine atoms, leading to different reactivity.
2-Bromo-1,4-difluorobenzene: Another fluorinated bromobenzene derivative with different substitution patterns.
Uniqueness
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the fluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C7H4Br2F2O |
|---|---|
Molekulargewicht |
301.91 g/mol |
IUPAC-Name |
2,5-dibromo-1-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2 |
InChI-Schlüssel |
AWVKASSXKJEBBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
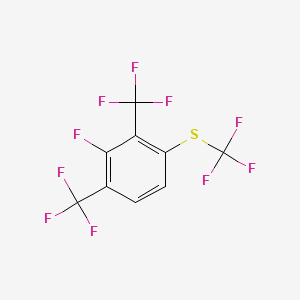
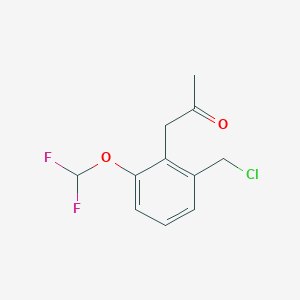
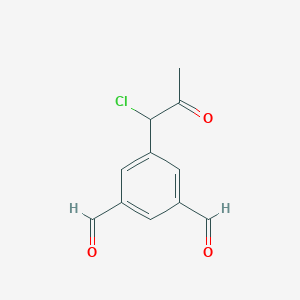
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
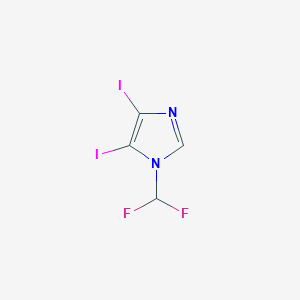
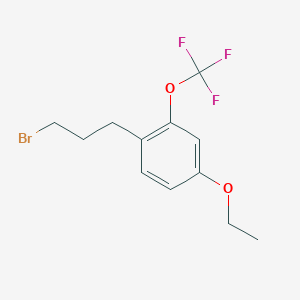
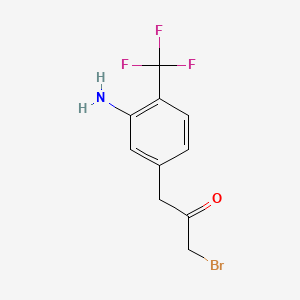
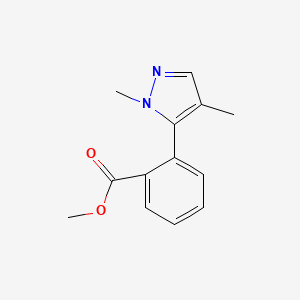
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)

![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
